molecular formula C11H10BrN3O2 B2917505 N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)propionamide CAS No. 1172763-71-1

N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)propionamide

Cat. No. B2917505
CAS RN: 1172763-71-1
M. Wt: 296.124
InChI Key: JRRBHLGOMGOIDJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)propionamide” is expected to be complex due to the presence of multiple functional groups. The bromophenyl group is a phenyl ring with a bromine atom attached, the oxadiazole is a heterocyclic ring containing two nitrogen atoms and one oxygen atom, and the propionamide group contains a carbonyl (C=O) and an amine (NH2) group .

Scientific Research Applications

Anticancer Applications

Compounds derived from the 1,3,4-oxadiazol nucleus have shown significant anticancer activity. For instance, derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited moderate to excellent anticancer activities against breast, lung, colon, and ovarian cancer cell lines, outperforming the reference drug etoposide in some cases (Ravinaik et al., 2021).

Insecticidal Activity

Novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings have demonstrated good insecticidal activities against the diamondback moth, with some compounds achieving high mortality rates at low concentrations. This indicates the potential of these compounds in pest management (Qi et al., 2014).

Anticonvulsant Activity

Derivatives based on the 1,3,4-oxadiazol nucleus have also been synthesized for anticonvulsant activities. Some compounds have shown promising results in Phase I and Phase II screening for anticonvulsant activity with minimal neurotoxicity, indicating their potential as treatments for epilepsy (Siddiqui et al., 2014).

Antidiabetic Screening

Dihydropyrimidine derivatives containing the 1,3,4-oxadiazol nucleus have been synthesized and evaluated for in vitro antidiabetic activity. These compounds have shown potential in inhibiting α-amylase, a key enzyme in carbohydrate digestion, suggesting their usefulness in managing diabetes (Lalpara et al., 2021).

Antibacterial and Antimicrobial Activities

Some novel 1,3,4-oxadiazole derivatives have demonstrated antibacterial and antimicrobial activities against various bacterial strains, including E. coli and Staphylococcus aureus. These findings highlight the potential of these compounds in developing new antibacterial agents (Kaneria et al., 2016).

Antiviral Activity Against Avian Influenza

Heterocyclic derivatives of 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone, related to the 1,3,4-oxadiazol nucleus, have shown promising activity against the avian influenza virus H5N1, indicating potential applications in combating viral infections (Flefel et al., 2012).

properties

IUPAC Name

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-2-9(16)13-11-15-14-10(17-11)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRBHLGOMGOIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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